
2-Methoxy-4-(tributylstannyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .
Métodos De Preparación
The synthesis of 2-Methoxy-4-(tributylstannyl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Análisis De Reacciones Químicas
2-Methoxy-4-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, halides, and bases.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(tributylstannyl)pyrimidine has several applications in scientific research:
Biology and Medicine: This compound can be used as a precursor in the synthesis of biologically active molecules, such as inhibitors for specific enzymes or receptors.
Industry: In the pharmaceutical industry, it is used in the synthesis of complex drug molecules.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with a halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in the reaction .
Comparación Con Compuestos Similares
2-Methoxy-4-(tributylstannyl)pyrimidine can be compared with other similar organotin compounds, such as:
- 2-Methyl-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
These compounds share similar structures and reactivity but differ in the substituents on the pyridine or pyrimidine ring. The uniqueness of this compound lies in its specific methoxy and tributylstannyl substituents, which influence its reactivity and applications in organic synthesis .
Propiedades
Fórmula molecular |
C17H32N2OSn |
|---|---|
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
tributyl-(2-methoxypyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
QOXQMLGQDYKHDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



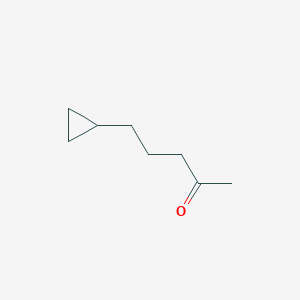
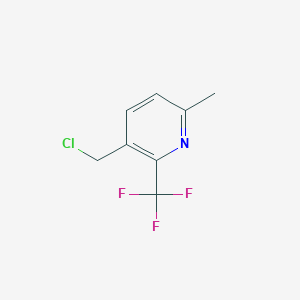
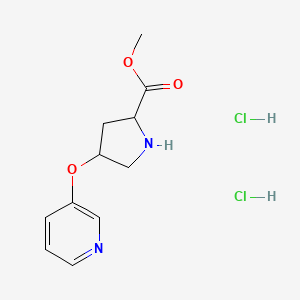
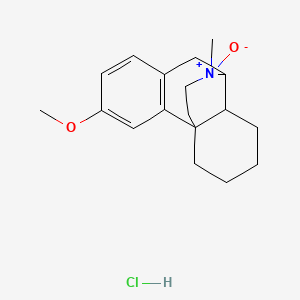
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
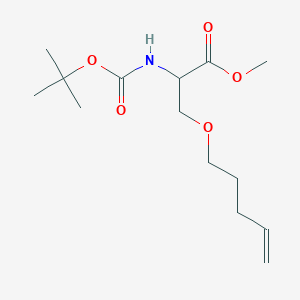
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
